molecular formula C18H19N5OS B2434925 2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide CAS No. 2097896-29-0

2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2434925
CAS No.: 2097896-29-0
M. Wt: 353.44
InChI Key: ZIACTFQSYABCRJ-UHFFFAOYSA-N
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Description

2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide (CAS# 2097896-29-0) is a synthetic organic compound with the molecular formula C18H19N5OS and a molecular weight of 353.4 g/mol. This chemical features a 1,2,3-triazole core linked to a phenyl group and a complex amide side chain incorporating a pyrrolidine ring and a thiophene moiety, contributing to its unique physicochemical and binding properties . This compound belongs to a class of 1,2,3-triazole-4-carboxamides that have demonstrated significant research value as potent and selective inhibitors of the Pregnane X Receptor (PXR). PXR is a key nuclear receptor that acts as a master regulator of drug metabolism, controlling the expression of genes encoding major drug-metabolizing enzymes and transporters, such as CYP3A4. Unwanted activation of PXR by pharmaceuticals can lead to adverse drug-drug interactions and reduced therapeutic efficacy, making PXR antagonists crucial tools in pharmacological research . Structural optimization of the 1,2,3-triazole-4-carboxamide scaffold has led to the development of low-nanomolar inverse agonists and pure antagonists of human PXR. These inhibitors function by binding to the ligand-binding domain of PXR, preventing its activation and the subsequent upregulation of drug-metabolizing enzymes. This mechanism helps in mitigating PXR-mediated drug interactions in experimental settings. As such, this compound is an essential chemical probe for basic research aimed at understanding PXR biology and for developing strategies to overcome PXR-induced drug attrition in the drug discovery pipeline . This product is offered for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(17-10-19-23(21-17)16-4-2-1-3-5-16)20-15-6-8-22(12-15)11-14-7-9-25-13-14/h1-5,7,9-10,13,15H,6,8,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIACTFQSYABCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of approximately 296.36 g/mol. The structural components include a triazole ring, a phenyl group, and a thiophenylmethyl-pyrrolidine moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain triazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. For instance, compounds with similar structures have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro studies revealed that certain triazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, outperforming established chemotherapeutics like doxorubicin . The mechanism involves the induction of apoptosis and cell cycle arrest through TS inhibition.

Enzyme Inhibition

Inhibitory effects on various enzymes have been observed with triazole-containing compounds. For example, some derivatives have shown moderate inhibition against carbonic anhydrase-II, a key enzyme in physiological processes such as respiration and acid-base balance. Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme, suggesting a potential pathway for therapeutic intervention .

Case Studies

StudyFindings
Antimicrobial Efficacy Triazole derivatives exhibited strong activity against E. coli and S. aureus, with MICs comparable to conventional antibiotics .
Anticancer Activity Compounds showed IC50 values ranging from 1.95 to 4.24 µM against various cancer cell lines; superior to doxorubicin in some cases .
Enzyme Inhibition Moderate inhibition of carbonic anhydrase-II was noted; docking studies confirmed binding at the active site .

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes critical for cellular processes (e.g., TS and carbonic anhydrase), leading to disrupted cell proliferation.
  • Receptor Binding : It may also bind to receptors involved in signaling pathways related to cancer progression or microbial resistance.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1,2,3-triazoles exhibit a broad spectrum of biological activities. The specific biological profile of 2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide is still under investigation, but several potential applications have been identified:

Anticancer Activity

Compounds containing the triazole core have demonstrated anticancer properties. For instance:

  • Mechanism of Action : Triazole derivatives may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Case Studies : Various studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) through mechanisms like DNA synthesis inhibition .

Antimicrobial Properties

The compound may also exhibit antimicrobial activities:

  • Research Findings : Triazole derivatives have been reported to possess antibacterial and antifungal properties. For example, studies on related compounds have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

Antiviral Applications

There is potential for antiviral applications:

  • Influenza Virus Targeting : Research has focused on developing compounds that disrupt viral polymerase activity, which is crucial for viral replication. Similar structures have shown promise in inhibiting influenza virus polymerase .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic strategies that require careful optimization to ensure high yields and purity.

Synthesis Steps:

  • Formation of the Triazole Ring : Often achieved through click chemistry methods involving azides and alkynes.
  • Pyrrolidine Integration : The pyrrolidine structure can be synthesized using amine coupling reactions.
  • Final Carboxamide Formation : The carboxamide group is introduced via acylation reactions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of 2-phenyl-N-{1-[thiophen-3-yil)methyl]pyrrolidin -3-yil}-2H -1,2,3-triazole -4-carboxamide against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-bromophenyl)-1H-pyrazolePyrazole ring with phenyl substitutionAnticancer properties
N-(4-methoxyphenyl)-N'-(5-methylthiazolyl)ureaUrea derivative with thiazoleAnticancer activity
1-(benzothiazolyl)-5-(phenyl)-1H-pyrazoleBenzothiazole fused with pyrazoleAntimicrobial activity

Q & A

Q. What are the common synthetic routes for 2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. A typical approach involves:

Thiophene-pyrrolidine intermediate synthesis : Reacting thiophene-3-carbaldehyde with pyrrolidine derivatives under reductive amination conditions to form the 1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl moiety .

Triazole-carboxamide assembly : Coupling 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with the pyrrolidine-thiophene intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or acetonitrile .

  • Optimization : Use Design of Experiments (DoE) to vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Et₃N), and temperature (room temp vs. reflux). Monitor yield via HPLC or LC-MS .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H-5), thiophene protons (δ 6.8–7.5 ppm), and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Compare with reference spectra of analogous triazole-thiophene hybrids .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole C=N absorption (~1550 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out byproducts (e.g., incomplete coupling or oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

  • Methodological Answer :
  • Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in both antimicrobial (e.g., Gram-positive bacteria) and mammalian cell lines (e.g., HEK293) to identify selective toxicity thresholds .
  • Mechanistic studies : Perform ROS assays or mitochondrial membrane potential analysis to distinguish between targeted microbial inhibition and nonspecific cytotoxicity .
  • Structural analogs : Synthesize derivatives with modified thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) to isolate SAR trends .

Q. What strategies are recommended for computational modeling of this compound’s binding to biological targets (e.g., kinase enzymes)?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carboxamide and hinge region residues (e.g., Met793) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-thiophene moiety in hydrophobic pockets .
  • Free energy calculations : Apply MM-PBSA to predict binding affinity changes upon substituent modification (e.g., replacing phenyl with fluorophenyl) .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots (e.g., oxidation of the pyrrolidine ring) .
  • Prodrug design : Modify the carboxamide to a methyl ester or PEGylated derivative to enhance oral bioavailability .
  • Tissue distribution studies : Use radiolabeled (³H or ¹⁴C) analogs to track accumulation in target organs vs. off-target tissues .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol, hexane). Note that the carboxamide group enhances polarity, but the phenyl-thiophene moiety contributes to lipophilicity .
  • Co-solvent systems : Optimize DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biocompatibility .
  • Crystallography : If low solubility persists, grow single crystals via slow evaporation (e.g., ethanol/ethyl acetate) to analyze packing motifs that hinder dissolution .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s enzyme inhibition activity?

  • Methodological Answer :
  • Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Vehicle controls : Test DMSO or ethanol at the same concentration used for compound dissolution to rule out solvent effects .
  • Counter-screens : Assess activity against unrelated enzymes (e.g., carbonic anhydrase) to confirm target specificity .

Advanced Synthesis Challenges

Q. How can researchers optimize the stereoselective synthesis of the pyrrolidine-thiophene moiety?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during reductive amination .
  • Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) for hydrogenation of imine intermediates .
  • HPLC separation : Employ chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and assign configurations via circular dichroism (CD) .

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